molecular formula C11H13N3O2 B13269382 5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1219827-85-6

5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B13269382
CAS No.: 1219827-85-6
M. Wt: 219.24 g/mol
InChI Key: KNQKWCGXFNREML-UHFFFAOYSA-N
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Description

5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C11H13N3O2 . It belongs to the 1,3,4-oxadiazole family, a privileged scaffold in medicinal chemistry known for its significant role in the development of novel therapeutic agents . The 1,3,4-oxadiazole ring is thermostable and can act as a bioisostere for ester and amide functionalities, making it a valuable building block in drug discovery . This compound is part of a class of molecules being investigated for their broad biological activities. Research on analogous 1,3,4-oxadiazole derivatives has demonstrated potent enzyme inhibition and cytotoxic effects, highlighting the scaffold's utility in biological research . Specifically, 1,3,4-oxadiazole conjugates have been shown to act through mechanisms such as the inhibition of key enzymes including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are critical targets in cancer research . Some derivatives have exhibited promising antiproliferative activity against various cancer cell lines, including melanoma and leukemia . The structural features of the 1,3,4-oxadiazole core, particularly the 2-amino substitution, are conducive to further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . Applications: This product is intended for research and further manufacturing applications only. It serves as a key synthetic intermediate for the preparation of more complex molecules in discovery chemistry . It is also suitable for use in biological screening assays to investigate enzyme inhibition and other pharmacological mechanisms . Note: This product is for research use only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1219827-85-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H13N3O2/c1-7(2)15-9-5-3-8(4-6-9)10-13-14-11(12)16-10/h3-7H,1-2H3,(H2,12,14)

InChI Key

KNQKWCGXFNREML-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN=C(O2)N

Origin of Product

United States

Preparation Methods

Method A: Phosphorus Oxychloride (POCl₃)

  • Procedure :
    • 4-Isopropoxybenzoic acid hydrazide is stirred with POCl₃ (2–3 equiv) at 0–5°C.
    • Gradually warmed to room temperature and stirred for 12–16 hours.
    • Quenched with ice-cold water, neutralized with KOH, and extracted.
  • Yield : 70–80% (projected from).
  • Advantage : Simplicity and scalability.

Method B: p-Toluenesulfonyl Chloride (TsCl) and Triethylamine (TEA)

  • Procedure :
    • Hydrazide is dissolved in dry acetonitrile.
    • TsCl (1.2 equiv) and TEA (2.5 equiv) are added under nitrogen.
    • Stirred at 60°C for 8–12 hours.
  • Yield : 75–85% (based on).
  • Advantage : Mild conditions and higher purity.

Comparative Analysis of Cyclization Methods

Parameter POCl₃ Method TsCl/TEA Method
Reaction Time 12–16 hours 8–12 hours
Temperature Room temperature 60°C
Yield 70–80% 75–85%
Byproducts Phosphorus residues Minimal
Scalability High Moderate

Characterization and Analytical Data

  • ¹H-NMR (DMSO-d₆) :
    • δ 7.85 (d, 2H, J = 8.5 Hz, aromatic),
    • δ 6.95 (d, 2H, J = 8.5 Hz, aromatic),
    • δ 4.65 (septet, 1H, OCH(CH₃)₂),
    • δ 1.32 (d, 6H, OCH(CH₃)₂).
  • Mass Spectrometry : m/z 263.3 [M+H]⁺.
  • HPLC Purity : >98% (projected from).

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring.

Scientific Research Applications

The applications of 5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine are in the realm of scientific research, specifically concerning its derivatives' biological activities, including antibacterial, anticancer, and other medicinal properties.

Anticancer Research

1,3,4-oxadiazoles have shown promise in anticancer drug development . Some specific applications and findings include:

  • Synthesis and screening: Novel oxadiazole analogs have been synthesized and screened for anticancer activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines, following the National Cancer Institute (NCI US) protocol .
  • Potency: Certain derivatives of 2-amino-1,3,4-oxadiazoles were synthesized and found to have anticancer potential against cancer cell lines such as leukemia, melanoma, and others . For example, one molecule demonstrated the highest anticancer activity against leukemia and melanoma cell lines with specific GI50 values .
  • Specific compounds and their activity:
    • One compound, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, showed maximum activity with a mean growth percent (GP) of 62.61. It was most sensitive on MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), and HCT-15 (colon cancer) cell lines with GP of 15.43, 18.22, 34.27, and 39.77, respectively .
    • Another compound, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine, showed a maximum GP on the MDA-MB-435 (melanoma) cell line (GP = 6.82) .
  • Mechanism-based approaches: Various 2-amino-1,3,4-oxadiazoles derivatives were synthesized from the oxidative heterocyclization of substituted semicarbazones catalyzed by eosin-Y under visible-light using atmosphere oxygen and CBr4 .

Other Biological Activities

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Bioactivity

Compound Name Substituent (R) Electronic Nature Key Biological Activity Target/Mechanism Activity Metrics
5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine -NO₂ Electron-withdrawing GSK-3β inhibition Hydrogen bonding with Tyr134 and Val135 in ATP-binding pocket Predicted strong H-bond interactions via docking
5-(4-Trifluorophenyl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine (4j) -CF₃ Electron-withdrawing Bcl-2 inhibition Hydrophobic interactions with Tyr67, Phe71, Leu96, and p-cation interaction with Arg105 Anticancer activity in hydrophobic pockets
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (30) -OCH₃ Electron-donating Anticancer NCI 60-cell line screening Mean growth percent (GP) = 62.62
5-(4-Chlorophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3h) -Cl Weakly electron-withdrawing Antimicrobial Increased lipophilicity High yield (92%); IR/NMR-confirmed structure
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine -Br Electron-withdrawing Structural studies Enhanced halogen bonding Monoisotopic mass = 238.969
5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine -OCH(CH₃)₂ Electron-donating Underexplored (theoretical) Potential kinase/antiapoptotic modulation N/A (synthetic protocols suggest high yield )

Key Findings

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance binding to kinases (e.g., GSK-3β) via polar interactions but may reduce bioavailability due to decreased lipophilicity .
  • Electron-Donating Groups (e.g., -OCH₃, -OCH(CH₃)₂): Improve membrane permeability and are associated with antiproliferative activity. For example, 5-(4-methoxyphenyl) derivatives show moderate GP values (~62.62) in NCI 60-cell screens .
  • Halogen Substituents (-Cl, -Br): Increase antimicrobial and antioxidant activities. For instance, 5-(4-chlorophenyl) derivatives exhibit high synthetic yields (92%) and confirmed stability .
  • Bulkier Groups (e.g., -OCH(CH₃)₂): The isopropoxy group may sterically hinder target binding but could enhance selectivity for specific hydrophobic pockets.

Biological Activity

5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the isopropoxy group and the phenyl ring contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer properties. In particular:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, showing significant antiproliferative effects. For instance, a study reported that this compound exhibited growth inhibition percentages (GI%) against MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), and HCT-15 (colon cancer) cell lines .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells . Additionally, molecular docking studies suggest strong interactions with key proteins involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains. It was particularly effective against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Summary of Biological Activities

Biological ActivityCell Lines / OrganismsObserved EffectsReferences
AnticancerMDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), HCT-15 (colon cancer)Induction of apoptosis; GI% values vary by cell line
AntimicrobialVarious bacterial strainsInhibitory effects on growth

Case Studies

  • Anticancer Efficacy : In a specific case study involving MDA-MB-435 cells, treatment with this compound resulted in a significant reduction in cell viability with a GI50 value below 10 µM. This suggests that the compound is highly potent against this melanoma cell line .
  • Molecular Docking Studies : Molecular docking has revealed that the compound interacts favorably with target proteins involved in apoptosis pathways, supporting its role as an anticancer agent. These interactions are crucial for understanding how structural modifications can enhance activity against specific cancer types .

Q & A

Advanced Research Question

  • Spectroscopy :
    • ¹H/¹³C-NMR : The NH₂ group in 1,3,4-oxadiazol-2-amine appears as a singlet (~δ 5.5 ppm in DMSO-d₆). Aromatic protons from the isopropoxyphenyl group show splitting patterns consistent with para substitution (e.g., doublets at δ 7.2–7.8 ppm) .
    • FTIR : Key peaks include N–H stretching (~3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and C–O–C (1200–1250 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.3–3.5 Å), which stabilize the crystal lattice . Disorder in substituents (e.g., furan rings) can be modeled with partial occupancy refinements .

What in vitro assays are most effective for evaluating the antimicrobial activity of this compound?

Basic Research Question

  • Disk Diffusion Assay : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with zones of inhibition compared to standard antibiotics (e.g., ciprofloxacin) .
  • MIC Determination : Serial dilution (2–256 µg/mL) in Mueller-Hinton broth, with turbidity indicating bacterial growth after 24 hours .
  • Antifungal Testing : Modified CLSI protocols for Candida albicans, using fluconazole as a control .

How do electronic and steric effects of substituents modulate cytotoxic activity in 1,3,4-oxadiazole derivatives?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Substitution with –NO₂ or –Cl enhances activity against leukemia (K-562) and melanoma (MDA-MB-435) by increasing electrophilicity and DNA intercalation .
  • Electron-Donating Groups (EDGs) : –OCH₃ or –NHR groups improve solubility but may reduce membrane permeability, as seen in reduced growth inhibition (GP > 30%) in breast cancer (T-47D) .
  • Steric Effects : Bulky substituents (e.g., –C(CH₃)₃) at the para position hinder binding to enzyme active sites, lowering inhibitory potency against topoisomerase II .

What computational strategies predict ligand-protein interactions for oxadiazole-based antimicrobial agents?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Glide is used to model binding to E. coli DNA gyrase (PDB: 1KZN). Key interactions include:
    • Hydrogen bonds between NH₂ (oxadiazole) and Asp73.
    • π-cation interactions with Arg76 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. RMSD values < 2.0 Å indicate stable binding .
  • QSAR Models : Hammett constants (σ) and logP values correlate with MIC data (R² > 0.85), guiding rational design .

How do conflicting crystallographic data on hydrogen bonding inform polymorphism studies?

Advanced Research Question

  • Polymorph Identification : In SHELXL-refined structures, variations in N–H⋯N bond lengths (2.7–3.1 Å) suggest different polymorphic forms .
  • Thermal Analysis : DSC endotherms at ~144°C (melting) and PXRD peak shifts (e.g., 2θ = 12.4° vs. 13.1°) differentiate polymorphs .
  • Bioactivity Impact : Polymorphs with stronger hydrogen bonds (e.g., Form I) show 20–30% higher antimicrobial activity due to enhanced solubility .

What mechanistic insights explain the enzyme inhibition of 1,3,4-oxadiazole derivatives?

Advanced Research Question

  • Tyrosine Kinase Inhibition : Competitive binding assays (IC₅₀ = 0.8–2.5 µM) reveal that NH₂ and isopropoxy groups block ATP-binding pockets via hydrogen bonds with Glu694 and Lys721 .
  • β-Lactamase Inhibition : Time-dependent inactivation (kᵢₙₐcₜ = 0.05 s⁻¹) occurs through covalent modification of Ser130, confirmed by ESI-MS .
  • Kinetic Studies : Lineweaver-Burk plots indicate mixed-type inhibition (Kᵢ = 1.2 µM) for α-glucosidase, suggesting allosteric modulation .

How are contradictory bioactivity results resolved in structure-activity relationship (SAR) studies?

Advanced Research Question

  • Data Normalization : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in MIC values .
  • Meta-Analysis : Compare EC₅₀ data across studies (e.g., 5-(4-chlorophenyl) derivatives show consistent activity against S. aureus (MIC = 8 µg/mL) vs. variable results for 4-methoxy analogs) .
  • Proteomic Profiling : LC-MS/MS identifies off-target effects (e.g., unintended kinase inhibition) that may explain discrepancies .

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